1-(3,7-Dimethylocta-1,3-dien-1-yl)piperidine
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Overview
Description
1-(3,7-Dimethylocta-1,3-dien-1-yl)piperidine is an organic compound that belongs to the class of piperidines This compound is characterized by the presence of a piperidine ring attached to a 3,7-dimethylocta-1,3-dien-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,7-Dimethylocta-1,3-dien-1-yl)piperidine typically involves the reaction of piperidine with 3,7-dimethylocta-1,3-dien-1-yl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3,7-Dimethylocta-1,3-dien-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds in the compound to single bonds, resulting in a saturated derivative.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halides or other leaving groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate in an organic solvent.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Various substituted piperidines.
Scientific Research Applications
1-(3,7-Dimethylocta-1,3-dien-1-yl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3,7-Dimethylocta-1,3-dien-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Linalool: A monoterpenoid with a similar structural motif but lacking the piperidine ring.
Linalyl acetate: An ester derivative of linalool with similar applications in fragrances and flavorings.
Linalyl formate: Another ester derivative with similar properties.
Uniqueness: 1-(3,7-Dimethylocta-1,3-dien-1-yl)piperidine is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
63832-04-2 |
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Molecular Formula |
C15H27N |
Molecular Weight |
221.38 g/mol |
IUPAC Name |
1-(3,7-dimethylocta-1,3-dienyl)piperidine |
InChI |
InChI=1S/C15H27N/c1-14(2)8-7-9-15(3)10-13-16-11-5-4-6-12-16/h9-10,13-14H,4-8,11-12H2,1-3H3 |
InChI Key |
GIZLEICJXFZONN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC=C(C)C=CN1CCCCC1 |
Origin of Product |
United States |
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